molecular formula C8H4Br2N2O B1630198 4,6-dibromo-2H-indazole-3-carbaldehyde CAS No. 885518-57-0

4,6-dibromo-2H-indazole-3-carbaldehyde

Cat. No.: B1630198
CAS No.: 885518-57-0
M. Wt: 303.94 g/mol
InChI Key: OMTFHDJTXYJYKN-UHFFFAOYSA-N
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Description

“4,6-dibromo-2H-indazole-3-carbaldehyde” is a derivative of indazole . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Scientific Research Applications

Structural Analysis and Intermolecular Interactions

The structural analysis of indazole-3-carbaldehyde derivatives, closely related to 4,6-dibromo-2H-indazole-3-carbaldehyde, shows their significance in understanding intermolecular interactions. For instance, 1H-indazole-3-carbaldehyde has been studied using X-ray, FT-IR, FT-Raman, and computational DFT analysis. This research emphasizes the importance of hydrogen bonds, π-π interactions, and molecular electrostatic potentials in the crystal packing of such compounds (Morzyk-Ociepa et al., 2021).

Non-linear Optical Properties

The preparation of novel benzothiazole derivatives, which are structurally similar to this compound, has been investigated for potential non-linear optic applications. These compounds exhibit unique push-pull electronic properties, demonstrating their significance in optical materials research (Hrobárik et al., 2004).

Synthesis of Triazole Derivatives

Research on the synthesis of triazole derivatives, including those with carbaldehyde groups, highlights the versatility of these compounds in chemical synthesis. Such studies are crucial for developing safe and efficient synthetic methods for compounds related to this compound (Journet et al., 2001).

Antimicrobial Activity

Studies on triazole derivatives, which share structural similarities with this compound, have shown potential antimicrobial activity. This indicates the broader application of such compounds in pharmaceutical research and development (Swamy et al., 2019).

Cobalt-Catalyzed Synthesis

The development of new synthetic methods, such as the cobalt-catalyzed synthesis of indazoles, demonstrates the ongoing exploration of efficient and versatile ways to synthesize compounds like this compound. This research contributes to the advancement of synthetic chemistry techniques (Hummel & Ellman, 2014).

Fluorescent Dye Development

The synthesis of highly fluorescent dyes containing pyrazolylpyrene chromophores, which are structurally related to this compound, showcases the potential of these compounds in developing new fluorescent materials. Such research is vital for applications in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

Future Directions

Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . Therefore, much effort is being spent to develop synthetic approaches to indazoles . This suggests that “4,6-dibromo-2H-indazole-3-carbaldehyde” and similar compounds may continue to be a focus of research in the future.

Properties

IUPAC Name

4,6-dibromo-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTFHDJTXYJYKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646147
Record name 4,6-Dibromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-57-0
Record name 4,6-Dibromo-1H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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